

4-(Chloromethyl)benzonitrile physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Chloromethyl)benzonitrile

Cat. No.: B047464

[Get Quote](#)

An In-depth Technical Guide to 4-(Chloromethyl)benzonitrile

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(Chloromethyl)benzonitrile**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and safety information to support its application in synthesis and analysis.

Chemical Identity and Structure

4-(Chloromethyl)benzonitrile, also known as α -chloro-p-tolunitrile or 4-cyanobenzyl chloride, is an organic compound featuring both a chloromethyl and a nitrile functional group attached to a benzene ring.^{[1][2]} This unique structure makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^[1]

Identifier	Value
IUPAC Name	4-(chloromethyl)benzonitrile ^[3]
CAS Number	874-86-2 ^{[1][2][3][4][5]}
Molecular Formula	C ₈ H ₆ CIN ^{[1][2][3][6]}
SMILES	C1=CC(=CC=C1CCl)C#N ^[3]
InChI	InChI=1S/C8H6CIN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 ^[3]
InChIKey	LOQLDQJTSMKBJU-UHFFFAOYSA-N ^[3]

Physical Properties

The compound is typically a white to off-white crystalline solid at room temperature.^{[1][7]} Key physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	151.59 g/mol	^{[1][3][4][5][6]}
Appearance	White needle crystal; Off-white to pale yellow crystalline powder	^{[1][7]}
Melting Point	77-79 °C	^[1]
Boiling Point	263 °C	^{[1][7]}
Density	1.18 - 1.19 g/cm ³ (Predicted)	^{[7][8]}
Flash Point	111 - 120.2 °C	^{[8][9]}
Solubility	Insoluble in water; Soluble in methanol, ethanol, and acetone	^{[7][8]}

Chemical Properties and Reactivity

4-(Chloromethyl)benzonitrile is a reactive compound, primarily due to the presence of the benzylic chloride. This functional group makes the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups.[\[1\]](#)

- Stability: The compound is reactive with water, liberating toxic gas.[\[10\]](#) It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[\[1\]](#)[\[7\]](#) Exposure to moist air or water should be avoided.[\[10\]](#)
- Reactivity: It serves as a crucial building block for synthesizing biologically active compounds, including potential anti-cancer and anti-inflammatory drugs.[\[1\]](#) Its ability to undergo nucleophilic substitution is key to its utility in creating complex molecular architectures.[\[1\]](#)
- Incompatible Materials: Strong oxidizing agents, acids, and water.[\[10\]](#)[\[11\]](#)
- Hazardous Decomposition Products: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and hydrogen chloride gas.[\[10\]](#)[\[11\]](#)

Spectral Data

Spectrum Type	Details
¹³ C NMR	Data available from VARIAN XL-200 instrument. [3]
Mass Spectrometry (GC-MS)	NIST library data shows a top peak at m/z 116. [3]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available. [3]

Experimental Protocols

A. Synthesis of **4-(Chloromethyl)benzonitrile** from 4-Chloromethylstyrene

This protocol outlines a general procedure for the synthesis of **4-(chloromethyl)benzonitrile**.

- Materials: 4-chloromethylstyrene (0.4 mmol), sodium nitrite (2 mmol), metal iron(III) porphyrin catalyst (5 mg), acetonitrile (4.5 mL), formic acid (0.5 mL), petroleum ether, and ethyl

acetate.[\[7\]](#)

- Procedure:

- Add 4-chloromethylstyrene, sodium nitrite, the catalyst, and acetonitrile to a reaction tube.[\[7\]](#)
- Heat the mixture to 70°C under an air atmosphere with stirring.[\[7\]](#)
- Slowly add formic acid dropwise over the first 30 minutes of the reaction.[\[7\]](#)
- Continue the reaction for a total of 4 hours, then cool the mixture to room temperature.[\[7\]](#)
- Remove the solvent using a rotary evaporator to obtain the crude product.[\[7\]](#)

- Purification:

- Purify the crude product by column chromatography.[\[7\]](#)
- Use a solvent mixture of petroleum ether and ethyl acetate as the eluent.[\[7\]](#)
- The final product is obtained as a white solid.[\[7\]](#)

B. Analytical Methods

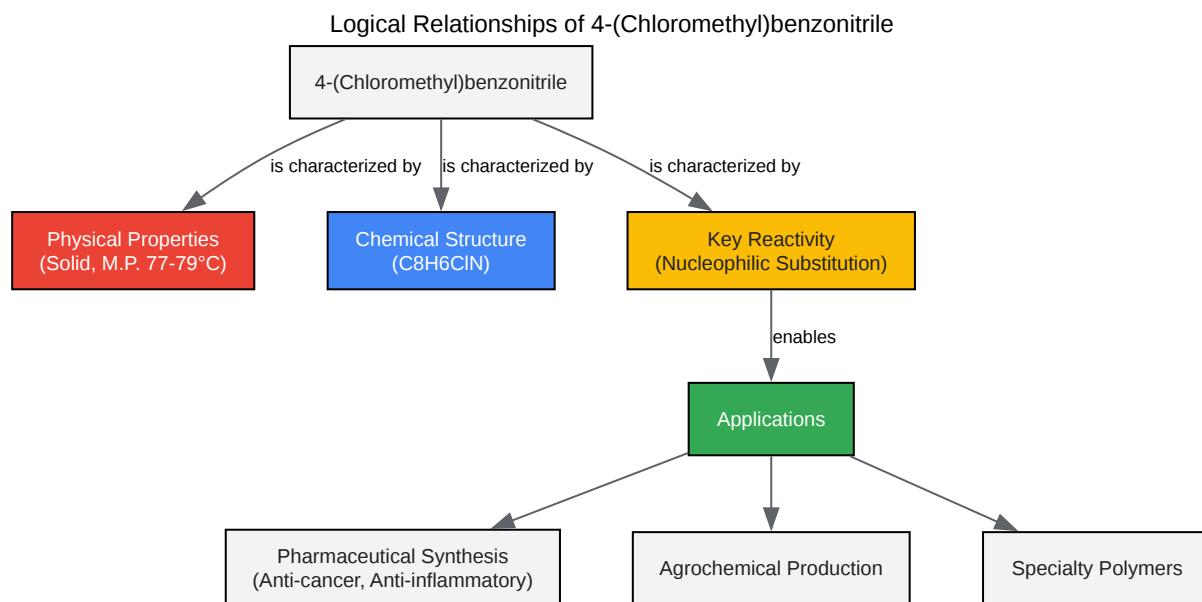
- Purity Analysis (HPLC): Purity is often determined by High-Performance Liquid Chromatography (HPLC), with standards of $\geq 97.0\%$ or $\geq 98\%$ being common.[\[1\]](#)
- Reaction Monitoring (GC/GC-MS): Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to monitor the progress of synthesis reactions.[\[12\]](#)
- Structural Elucidation (NMR): ^1H and ^{13}C NMR spectra are recorded to confirm the structure of the compound, typically using a 400 MHz spectrometer with CDCl_3 or DMSO-d_6 as the solvent.[\[12\]](#)

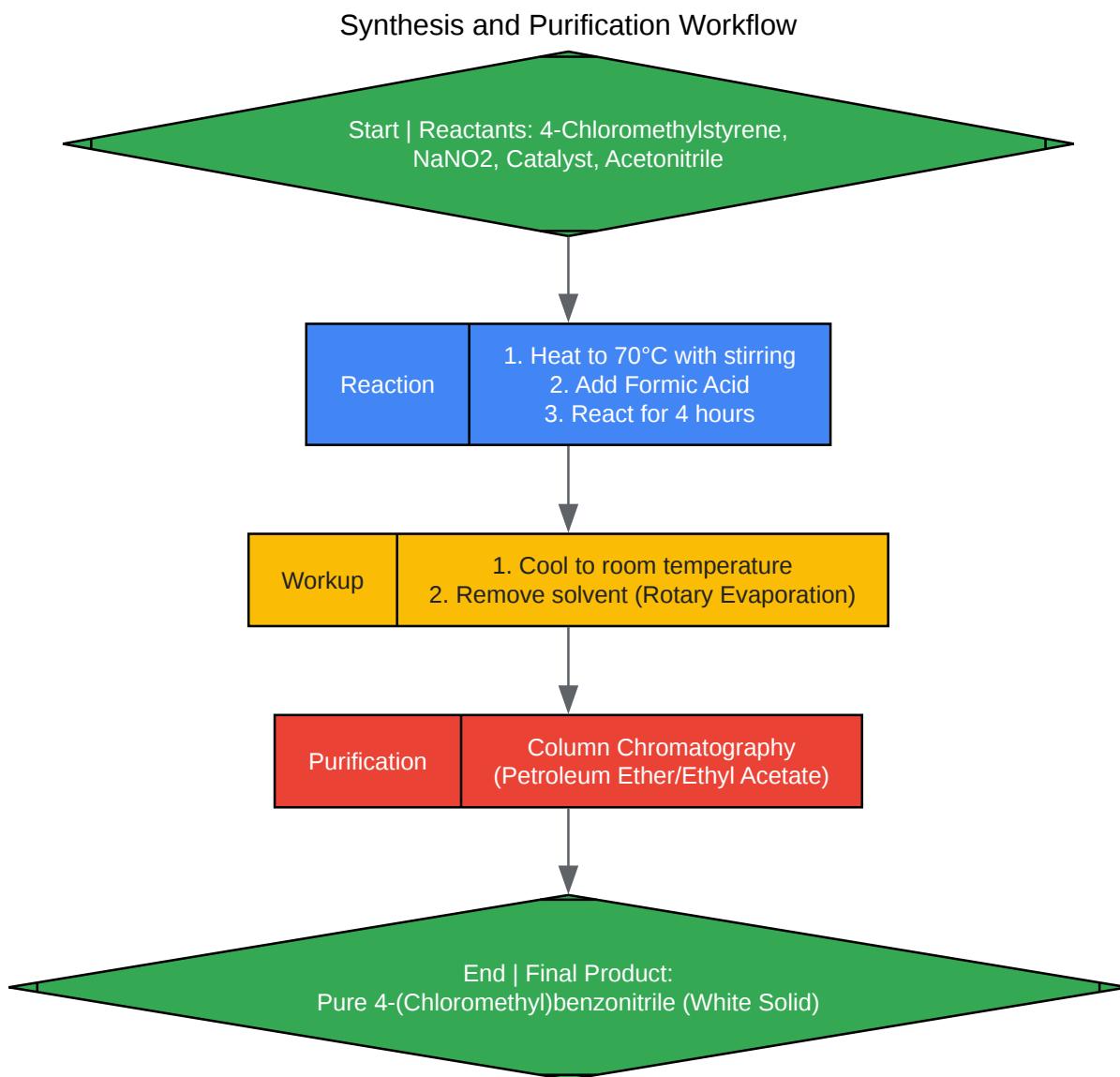
Safety and Handling

4-(Chloromethyl)benzonitrile is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:[3]

- Acute toxicity, oral (Category 4)[3][4]
- Skin corrosion/irritation (Category 1B)[3][4]
- Serious eye damage (Category 1)[4]


Hazard Statements:[3][4]


- H302: Harmful if swallowed.[3][4]
- H314: Causes severe skin burns and eye damage.[3][4]

Precautionary Measures:[4][10][11]

- Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Wear protective gloves, clothing, and eye/face protection.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[10][11]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8][10][11] Store locked up.[10][11] Keep away from incompatible materials such as strong oxidizing agents and water.[10][11]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
 - Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10][11]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[10][11]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10][11]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]
- 3. 4-(Chloromethyl)benzonitrile | C8H6CIN | CID 70127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Chloromethyl)benzonitrile = 97.0 874-86-2 [sigmaaldrich.com]
- 5. 4- (氯甲基) 苄腈 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzonitrile, 4-(chloromethyl)- [webbook.nist.gov]
- 7. 4-(Chloromethyl)tolunitrile | 874-86-2 [chemicalbook.com]
- 8. nj-finechem.com [nj-finechem.com]
- 9. chembk.com [chembk.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [4-(Chloromethyl)benzonitrile physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047464#4-chloromethyl-benzonitrile-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com